2,5-dimethyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system . These methods provide moderate to high yields of the desired compound.
Chemical Reactions Analysis
2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Biological Studies: The compound can be used as a molecular probe to study the mechanisms of cell cycle progression and apoptosis induction.
Drug Design: The compound’s unique structure makes it a valuable scaffold for designing new drugs targeting various biological pathways.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. As a CDK2 inhibitor, the compound binds to the active site of CDK2/cyclin A2, inhibiting its enzymatic activity . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with a similar scaffold.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit CDK2 inhibitory activity and have been studied for their cytotoxic effects.
Thioglycoside derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of 2,5-dimethyl-7-(2-morpholinoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its specific molecular interactions and its potential as a dual-activity compound targeting both cell cycle progression and apoptosis pathways .
Properties
Molecular Formula |
C16H20N6O2 |
---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
4,8-dimethyl-11-(2-morpholin-4-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C16H20N6O2/c1-11-14-13(22-16(17-11)18-12(2)19-22)3-4-21(15(14)23)6-5-20-7-9-24-10-8-20/h3-4H,5-10H2,1-2H3 |
InChI Key |
FUDDGRSJXOTCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C3=C1C(=O)N(C=C3)CCN4CCOCC4)C |
Origin of Product |
United States |
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